3-Fluoropropyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-04-3 | |
| Record name | 372-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate (CAS 372-04-3)
This compound (CAS 372-04-3), also known as 3-fluoropropyl mesylate, is a crucial reagent in the field of organic and medicinal chemistry.[1][2] Its unique bifunctional nature, featuring a terminal fluorine atom and an excellent methanesulfonate (mesylate) leaving group, makes it a highly valuable precursor for introducing the 3-fluoropropyl moiety into a wide array of molecules.[1] The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound serves as a key intermediate in the synthesis of complex organic molecules, including non-radioactive standards and, most notably, precursors for [¹⁸F]-labeled radiotracers used in Positron Emission Tomography (PET) imaging.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in synthesis.
Physicochemical Properties
The macroscopic properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification procedures.
| Property | Value | Source |
| CAS Number | 372-04-3 | [2][3] |
| Molecular Formula | C₄H₉FO₃S | [1][2][3][4] |
| Molecular Weight | 156.17 g/mol | [2][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 116 °C @ 15 mmHg | [2] |
| 256.5 °C @ 760 mmHg | [4] | |
| Density | 1.225 g/cm³ | [4] |
| Flash Point | 109 °C | [2][4] |
| Refractive Index | 1.405 | [4] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone technique for unambiguous structural elucidation.[1]
-
¹H NMR : The proton NMR spectrum provides a detailed map of the propyl methanesulfonate backbone.[1] One would expect to see distinct signals corresponding to the methyl protons of the mesylate group (a singlet, ~3.0 ppm), and three methylene groups. The methylene group adjacent to the oxygen (O-CH₂) will be the most downfield triplet (~4.4 ppm), the methylene adjacent to the fluorine (F-CH₂) will be a triplet of doublets (~4.6 ppm) due to coupling with both adjacent protons and the fluorine atom, and the central methylene group will appear as a multiplet (~2.2 ppm).
-
¹⁹F NMR : Fluorine NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would confirm the terminal fluorine's location.
-
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition.[1] Techniques like Electrospray Ionization (ESI-MS) would show a molecular ion peak corresponding to the calculated exact mass of 156.0260 g/mol , providing definitive confirmation of the compound's identity.[1][4]
PART 2: Synthesis and Mechanistic Considerations
Primary Synthesis Route: Mesylation of 3-Fluoro-1-propanol
The most common and efficient method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[1] This mesylation reaction is reliable and typically proceeds with high yields.[1]
The causality behind this choice is twofold: 3-fluoro-1-propanol is a readily available starting material, and methanesulfonyl chloride is a highly reactive sulfonylating agent. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.
Sources
3-Fluoropropyl methanesulfonate molecular weight and formula
An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate for Advanced Chemical Synthesis
Executive Summary
This compound has emerged as a pivotal reagent in modern organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive methanesulfonate (mesylate) leaving group and a terminal fluorine atom, makes it an exceptionally valuable building block for the strategic introduction of the 3-fluoropropyl moiety into complex molecular architectures.[1] The incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's physicochemical and biological properties, such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide provides an in-depth analysis of this compound, covering its fundamental properties, core reactivity, a validated synthetic protocol, key applications in pharmaceutical research and PET imaging, and essential safety protocols for its handling.
Chemical Identity and Physicochemical Properties
This compound, also known as 3-fluoropropyl mesylate, is a specialized alkyl sulfonate ester.[1][5] Its identity and key physical characteristics are summarized below, providing the foundational data required for its effective use in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉FO₃S | [1][5][6][7][8] |
| Molecular Weight | 156.18 g/mol | [1][7][9] |
| CAS Number | 372-04-3 | [1][5][6][7][9] |
| Appearance | Liquid | [1] |
| Density | 1.225 g/cm³ | [6][10] |
| Boiling Point | 256.5 °C @ 760 mmHg; 116 °C @ 15 mmHg | [6][10][11] |
| Flash Point | ~109 °C | [5][6] |
| Refractive Index | 1.405 | [6] |
| InChI Key | NCTJTTYHDNOOEM-UHFFFAOYSA-N | [1][6] |
The Scientific Rationale: Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct roles of its two key functional groups: the methanesulfonate ester and the terminal fluorine atom.
The Mesylate: An Exceptional Leaving Group The methanesulfonate (mesylate) group is a superb leaving group due to the stability of the resulting mesylate anion, which is highly stabilized by resonance. This inherent stability facilitates the facile cleavage of the C-O bond during nucleophilic attack. This transforms the chemically inert hydroxyl group of the parent alcohol (3-fluoro-1-propanol) into a highly reactive site, primed for nucleophilic substitution (Sₙ2) reactions.[1] This reactivity is the cornerstone of its function as an alkylating agent.
The Fluorine Atom: A Tool for Property Modulation The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][4][12] The presence of the fluorine atom on the propyl chain imparts several potentially beneficial properties to a target molecule, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.[1]
-
Modulated Lipophilicity and Bioavailability: The introduction of a fluoropropyl group can fine-tune a molecule's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The fundamental utility of this reagent is its ability to undergo nucleophilic substitution, thereby covalently attaching the 3-fluoropropyl group to a wide array of nucleophiles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 372-04-3 | 6164-3-11 | MDL MFCD01715281 | 3-Fluoropropyl 1-methanesulfonate | SynQuest Laboratories [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C4H9FO3S | CID 248388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 372-04-3|this compound|BLD Pharm [bldpharm.com]
- 10. 3-FLUOROPROPYL-1-METHANESULFONATE CAS#: 372-04-3 [m.chemicalbook.com]
- 11. 3-FLUOROPROPYL-1-METHANESULFONATE | 372-04-3 [m.chemicalbook.com]
- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Fluoropropyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data of 3-Fluoropropyl methanesulfonate, a key building block in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical insights into the structural elucidation of this versatile fluoroalkylating agent. We will explore the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule, offering a detailed interpretation of its spectral features. This guide is intended to be a valuable resource for researchers utilizing this compound, enabling a deeper understanding of its chemical identity and purity.
Introduction: The Significance of this compound
This compound (CAS No. 372-04-3) is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure features a terminal fluorine atom and a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the 3-fluoropropyl moiety allows for the strategic introduction of fluorine into target molecules.[1] This process, known as fluoroalkylation, can dramatically alter the biological and physical properties of a compound, making it a valuable strategy in drug discovery and materials science.[1]
Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose.
Molecular Structure and Spectroscopic Rationale
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
The molecule possesses several key features that will give rise to distinct spectroscopic signals:
-
Alkyl Chain: Three methylene (-CH₂-) groups, each in a unique chemical environment.
-
Fluorine Atom: A terminal fluorine atom which will exhibit characteristic couplings in NMR spectra.
-
Methanesulfonate Group: A methyl (-CH₃) group and a sulfonate ester (-SO₃-), which will have specific signatures in both NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like fluorine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (F and O), and the splitting patterns arise from spin-spin coupling with adjacent protons and the fluorine atom.[1]
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-4 (CH₃-S) | ~3.0 | Singlet (s) | The methyl protons are adjacent to the electron-withdrawing sulfonate group, resulting in a downfield shift. There are no adjacent protons to couple with, hence a singlet. |
| H-3 (-CH₂-O) | ~4.4 | Triplet (t) | These protons are deshielded by the adjacent oxygen atom. They are coupled to the two protons on C2, resulting in a triplet. |
| H-2 (-CH₂-) | ~2.2 | Doublet of triplets (dt) | This central methylene group is coupled to the protons on C1 and C3, and also to the fluorine atom. This complex coupling results in a doublet of triplets. |
| H-1 (F-CH₂-) | ~4.6 | Doublet of triplets (dt) | These protons are strongly deshielded by the terminal fluorine atom. They are coupled to the two protons on C2 and the fluorine atom, leading to a doublet of triplets. |
Note: Expected values are illustrative and can vary based on the solvent and the spectrometer's magnetic field strength.
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-4 (CH₃-S) | ~37 | The methyl carbon is attached to the sulfur atom. |
| C-3 (-CH₂-O) | ~68 | This carbon is bonded to the electronegative oxygen, causing a significant downfield shift. |
| C-2 (-CH₂-) | ~29 | This is a standard alkyl carbon chemical shift. |
| C-1 (F-CH₂-) | ~80 (doublet) | The direct attachment to the highly electronegative fluorine atom causes a large downfield shift. The signal will be split into a doublet due to one-bond coupling with the fluorine atom. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment.[2]
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom in a fluoroalkane typically appears in the range of -200 to -240 ppm relative to a CFCl₃ standard. The signal will be split into a triplet due to coupling with the two adjacent protons on C1.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂-) |
| 1360 - 1340 | S=O asymmetric stretch | Sulfonate ester |
| 1180 - 1160 | S=O symmetric stretch | Sulfonate ester |
| 1060 - 1000 | C-O stretch | Ester |
| 1100 - 1000 | C-F stretch | Alkyl fluoride |
The presence of strong bands in the 1360-1340 cm⁻¹ and 1180-1160 cm⁻¹ regions are highly diagnostic for the sulfonate group. The C-F stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.
Caption: General workflow for obtaining and interpreting an IR spectrum.
Experimental Protocols
Synthesis of this compound
A common and efficient method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a base.[1]
Procedure:
-
Dissolve 3-fluoro-1-propanol in a suitable solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add a tertiary amine base, such as triethylamine, to the solution.[1]
-
Add methanesulfonyl chloride dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the reaction goes to completion.
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient.
Conclusion
The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a comprehensive and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the characteristic couplings and chemical shift of the fluorine atom in ¹⁹F NMR confirm its presence and position. The IR spectrum provides definitive evidence for the key functional groups, particularly the methanesulfonate moiety. This guide serves as a foundational resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic building block.
References
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19F NMR. (n.d.). Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 3-Fluoropropyl Methanesulfonate
Introduction: The Critical Role of NMR in the Structural Elucidation of Fluorinated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural determination of organic molecules.[1] For compounds like 3-Fluoropropyl methanesulfonate, a versatile fluoroalkylation reagent used in medicinal chemistry and materials science, NMR provides unparalleled insight into the molecular framework.[1] This guide offers a detailed exploration of the proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopic features of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge for its unambiguous characterization. The incorporation of fluorine into organic molecules can significantly alter their physical and biological properties, making precise structural verification paramount.[1]
Principles of ¹H and ¹⁹F NMR Spectroscopy
¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. Key information is derived from:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, indicative of the electronic environment of the proton.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring NMR-active nuclei, governed by the n+1 rule for simple cases.
-
Coupling Constant (J): The distance between the split peaks, which provides information about the connectivity and spatial relationship of coupled nuclei.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
¹⁹F NMR spectroscopy operates on similar principles but focuses on the fluorine-19 nucleus.[2] ¹⁹F is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, which minimizes signal overlap and provides clear, sharp signals.[2][3] The coupling between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) is a powerful tool for confirming the proximity of these atoms within a molecule.[2]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its propyl methanesulfonate backbone.[1] The spectrum is characterized by distinct signals for the methyl group and the three methylene groups of the propyl chain.
Expected ¹H NMR Data (in CDCl₃):
| Protons | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constants (Hz) |
| 3H | CH₃-SO₃ | ~3.0 | Singlet (s) | N/A |
| 2H | -CH₂-CH₂-CH₂- | ~2.2 | Quintet of triplets (qt) or multiplet (m) | J ≈ 6 Hz, J ≈ 6 Hz |
| 2H | F-CH₂-CH₂- | ~4.5 | Triplet of triplets (tt) | J ≈ 47 Hz, J ≈ 6 Hz |
| 2H | -CH₂-O-SO₂- | ~4.3 | Triplet (t) | J ≈ 6 Hz |
Note: Chemical shifts are referenced to residual protium in the solvent (e.g., CHCl₃ at 7.26 ppm).[4] The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.
Interpretation of the ¹H NMR Spectrum:
-
CH₃-SO₃ (a): The methyl protons attached to the sulfonate group are expected to appear as a singlet around 3.0 ppm. This is due to the electron-withdrawing nature of the sulfonate group, which deshields the protons. The absence of adjacent protons results in a singlet.
-
-CH₂-O-SO₂- (d): The methylene protons directly attached to the oxygen of the methanesulfonate group are deshielded and appear as a triplet around 4.3 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons (c).
-
-CH₂-CH₂-CH₂- (c): The central methylene protons are expected to resonate around 2.2 ppm. Their signal will be a complex multiplet due to coupling with both the adjacent methylene protons (d) and the methylene protons adjacent to the fluorine atom (b). The expected pattern is a quintet of triplets (qt).
-
F-CH₂-CH₂- (b): The methylene protons adjacent to the fluorine atom will exhibit the most downfield shift among the methylene groups, appearing as a triplet of triplets (tt) around 4.5 ppm. The large coupling constant (~47 Hz) is due to the geminal coupling with the fluorine atom (²JH-F), while the smaller coupling constant (~6 Hz) arises from vicinal coupling with the adjacent methylene protons (c) (³JH-H).
¹⁹F NMR Spectral Analysis of this compound
The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the presence and chemical environment of the fluorine atom.
Expected ¹⁹F NMR Data (in CDCl₃):
| Fluorine | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constants (Hz) |
| 1F | F-CH₂- | ~ -220 to -230 | Triplet of triplets (tt) | J ≈ 47 Hz, J ≈ 25 Hz |
Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).[4]
Interpretation of the ¹⁹F NMR Spectrum:
The single fluorine atom in this compound will give rise to one signal in the ¹⁹F NMR spectrum. This signal is expected to be a triplet of triplets. The larger coupling constant (~47 Hz) is due to the geminal coupling with the two adjacent protons (²JF-H), and the smaller coupling constant (~25 Hz) arises from the vicinal coupling with the two protons on the next carbon (³JF-H).
Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the key through-bond NMR correlations.
Caption: Key NMR couplings in this compound.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate characterization.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H NMR).[6]
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse width: ~30° - 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
3. ¹⁹F NMR Acquisition:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. It is common to acquire both a proton-coupled and a proton-decoupled spectrum.
-
Proton-coupled ¹⁹F spectrum: This will show the ¹H-¹⁹F coupling patterns, which are crucial for structural assignment.
-
Proton-decoupled ¹⁹F{¹H} spectrum: This will collapse the multiplets into singlets, which can improve the signal-to-noise ratio and simplify the spectrum if there are multiple fluorine environments.[7]
-
-
Process the ¹⁹F NMR data similarly to the ¹H NMR data. Reference the chemical shift to an appropriate standard.
4. Advanced 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between ¹H and ¹⁹F nuclei.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both spectra, researchers can confidently verify the identity and purity of this important fluoroalkylation reagent. The detailed protocol provided herein serves as a practical guide for obtaining high-quality NMR data, ensuring the scientific integrity of research and development efforts in which this compound is utilized.
References
- Benchchem. (n.d.). This compound | 372-04-3.
- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.
- University of Wisconsin-Madison. (n.d.). 19Fluorine NMR.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Elsevier. (n.d.). Ultrafast 19F MAS NMR.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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Physicochemical properties of 3-Fluoropropyl methanesulfonate
An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent of significant interest in modern organic synthesis and pharmaceutical development. We will move beyond a simple recitation of data to explore the underlying principles of its reactivity, its strategic role in the synthesis of complex molecules, and the critical considerations for its safe and effective use in the laboratory.
Introduction: A Tale of Two Functional Groups
This compound (CAS No. 372-04-3) is an alkyl sulfonate that has become an invaluable building block in synthetic chemistry.[1] Its utility stems from the strategic combination of two key structural features: a terminal fluorine atom and a methanesulfonate (mesylate) group.[1] The mesylate is an exceptional leaving group, activating the propyl chain for nucleophilic substitution, while the fluorine atom imparts unique physicochemical properties that are highly sought after in medicinal chemistry.[1]
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological profiles, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[1] Consequently, this compound serves as a critical reagent for introducing the 3-fluoropropyl moiety into drug candidates and other advanced materials.[1]
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
Unambiguous characterization is the bedrock of chemical synthesis. While some physical properties of this compound are not extensively reported in the literature, its identity is readily confirmed through spectroscopic methods.
Core Physicochemical Data
The following table summarizes the fundamental properties of the compound. Researchers should note that experimental data for properties such as melting and boiling points are not consistently available in public databases.
| Property | Value | Source |
| CAS Number | 372-04-3 | [1] |
| Molecular Formula | C₄H₉FO₃S | [2] |
| Molecular Weight | 156.17 g/mol | [2] |
| Physical Form | Not widely reported; likely a liquid at STP | |
| Boiling Point | Not widely reported | |
| Melting Point | Not widely reported | |
| Density | Not widely reported |
Spectroscopic Characterization: An NMR Deep Dive
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of this compound.[1] The ¹H NMR spectrum is particularly informative due to the characteristic splitting patterns induced by the fluorine atom.
¹H NMR Spectral Data (Illustrative) Note: Chemical shifts (δ) are illustrative and can vary with the solvent and instrument used.
| Assignment | Expected δ (ppm) | Multiplicity | Causality |
| CH₃ -SO₃ | ~3.0 | Singlet (s) | Protons of the methyl mesylate group are deshielded by the adjacent sulfonyl group. |
| F-CH₂-CH₂ | ~2.2 | Doublet of Triplets (dt) | Experiences coupling from protons on both adjacent methylene groups and the fluorine atom. |
| CH₂ -O-SO₂ | ~4.4 | Triplet (t) | Protons are deshielded by the adjacent electronegative oxygen atom of the ester. |
| F-CH₂ | ~4.6 | Doublet of Triplets (dt) | Protons are strongly deshielded by the terminal fluorine and show complex splitting from coupling to adjacent protons and the fluorine atom (³J-H,F).[1] |
Synthesis and Experimental Protocol
The most reliable and common method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride, a process known as mesylation.[1] This approach is favored for its high yields and operational simplicity.
Caption: Synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is a representative methodology and should be adapted and optimized based on specific laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-fluoro-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq), to the solution. Cool the flask to 0 °C in an ice bath.
-
Expert Insight: The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
-
Mesylation: Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹⁹F) and Mass Spectrometry.
Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the superb leaving group ability of the mesylate anion. This makes the compound an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.[1]
The Fluoroalkylation Workhorse
In drug development, introducing fluorine can be a transformative strategy. This compound is a key reagent for this "fluoroalkylation" process.[1] By reacting it with a nucleophilic site on a target molecule (e.g., an amine, thiol, or phenoxide), the 3-fluoropropyl group can be appended, potentially enhancing the parent molecule's metabolic stability or receptor binding affinity.[1]
Caption: General workflow for nucleophilic fluoroalkylation.
Precursor in Radiopharmaceutical Synthesis
A particularly significant application is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[1] PET is a powerful diagnostic tool that visualizes biological processes in vivo.[1] this compound serves as a non-radioactive standard and precursor for the synthesis of [¹⁸F]-labeled analogues, such as O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine, which are used for imaging cancers like mesothelioma.[1][3]
Safety and Handling: An Alkylating Agent
Alkyl sulfonates, as a class, are potent alkylating agents and must be handled with extreme care.[1] While specific toxicological data for this compound is not widely published, it should be treated as potentially toxic, mutagenic, and carcinogenic based on the known hazards of similar compounds like methyl methanesulfonate (MMS).[4][5][6][7]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[4][8]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[4]
Conclusion
This compound is more than just a chemical; it is a precision tool for molecular design. Its dual-functionality allows chemists to readily install the 3-fluoropropyl group, a moiety that can bestow significant advantages upon pharmacologically active compounds. From enhancing drug stability to enabling advanced medical imaging, its importance in the fields of medicinal chemistry and drug development is well-established and continues to grow. Proper understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage its full potential.
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Lin, K. J., et al. (2013). Synthesis and Biological Evaluation of O-[3-¹⁸F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents. PLoS ONE, 8(6), e66763. Retrieved from [Link]
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The 3-Fluoropropyl Group in Modern Drug Discovery: A Technical Guide to 3-Fluoropropyl Methanesulfonate as a Key Alkylating Reagent
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluoropropyl group has emerged as a valuable moiety for enhancing metabolic stability, tuning basicity, and improving cell membrane permeability. This technical guide provides an in-depth exploration of 3-fluoropropyl methanesulfonate, a versatile and efficient reagent for the introduction of this critical functional group. We will delve into its synthesis, reactivity, and application, providing field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Strategic Imperative of Fluoropropylation in Medicinal Chemistry
The introduction of fluorine into bioactive molecules has seen exponential growth, with approximately 25% of all approved drugs by 2011 containing this unique element, a significant increase from just 2% in 1970.[2] This trend is driven by the profound and often beneficial changes fluorine imparts upon a molecule's properties. The 3-fluoropropyl group (F-C3), in particular, offers a nuanced approach to molecular optimization. Unlike the more common trifluoromethyl group, the monofluorinated propyl chain provides a more subtle modulation of lipophilicity and electronic properties.
The key advantages of incorporating a 3-fluoropropyl moiety include:
-
Metabolic Blocking: The strong carbon-fluorine bond can block metabolically labile sites, particularly benzylic or allylic positions, thus enhancing the in vivo half-life of a drug candidate.
-
pKa Modulation: The electronegativity of fluorine can lower the pKa of nearby amines, a critical parameter for optimizing solubility, receptor binding, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Control: The gauche effect of the C-F bond can influence the conformational preferences of the alkyl chain, potentially leading to a more favorable binding orientation with the target protein.
-
Enhanced Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[1]
This compound: A Profile of the Reagent
This compound, also known as 3-fluoropropyl mesylate, is a key reagent for introducing the 3-fluoropropyl group. Its utility stems from the presence of an excellent leaving group, the methanesulfonate (mesylate) anion, attached to the fluorinated alkyl chain.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the mesylation of 3-fluoro-1-propanol. This reaction is typically carried out by treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Diagram: Synthesis of this compound
Caption: General scheme for the synthesis of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H9FO3S |
| Molecular Weight | 156.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 116 °C @ 15 mmHg |
| Flash Point | 109 °C |
Data sourced from commercial supplier information.
The Mechanism of Fluoropropylation: A Story of Nucleophilic Substitution
The power of this compound as an alkylating agent lies in the facile displacement of the methanesulfonate group by a wide range of nucleophiles. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The methanesulfonate anion is an excellent leaving group due to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group.
Diagram: SN2 Mechanism of Fluoropropylation
Sources
Literature review of 3-Fluoropropyl methanesulfonate applications
An In-depth Technical Guide to the Applications of 3-Fluoropropyl Methanesulfonate
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a parent compound.[1][2] Strategic fluorination is a widely employed tactic to enhance critical drug-like properties, including metabolic stability, binding affinity to biological targets, and bioavailability.[1] Among the array of reagents available for this purpose, this compound has emerged as a particularly versatile and valuable building block for introducing the 3-fluoropropyl moiety. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Core Characteristics of this compound
This compound (CAS No. 372-04-3), also known as 3-fluoropropyl mesylate, is an alkyl sulfonate ester.[1][3] Its structure is deceptively simple, yet it combines two key features that are the source of its synthetic utility: a terminal fluorine atom and a methanesulfonate (mesylate) group.[1] The mesylate group is an excellent leaving group, a classic feature of alkyl sulfonates, which activates the propyl chain for nucleophilic substitution reactions.[1] Simultaneously, the presence of the stable C-F bond ensures that the fluoropropyl group is incorporated intact into the target molecule. This dual functionality makes it a premier reagent for fluoroalkylation.[1]
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 372-04-3 | [1][3][4][5] |
| Molecular Formula | C₄H₉FO₃S | [1][3][5] |
| Molecular Weight | 156.17 - 156.18 g/mol | [1][3][5] |
| Physical Form | Liquid | [1] |
| Boiling Point | 116 °C @ 15 mmHg; 256.5 °C @ 760mmHg | [3][5] |
| Density | 1.225 g/cm³ | [5] |
| Flash Point | 108.9 - 109 °C | [3][5] |
| InChI Key | NCTJTTYHDNOOEM-UHFFFAOYSA-N | [1][5] |
Synthesis and Mechanism
The most reliable and high-yield method for synthesizing this compound is the mesylation of 3-fluoro-1-propanol.[1] This reaction involves the esterification of the alcohol with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Synthesis Reaction Diagram
Caption: Synthesis of this compound via mesylation.
Detailed Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoro-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[1]
Core Application: Fluoroalkylation via Nucleophilic Substitution
The primary utility of this compound lies in its role as a potent fluoroalkylating agent .[1] The methanesulfonate moiety is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion.[1] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The Sₙ2 Reaction Pathway
Given that the methanesulfonate group is attached to a primary carbon, the nucleophilic substitution reaction proceeds predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism .[1] This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and displacement of the mesylate leaving group in a single, concerted step.[1]
Caption: The generalized Sₙ2 mechanism for fluoroalkylation.
This reactivity allows for the facile attachment of the 3-fluoropropyl group to a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions, making it a versatile tool for creating complex molecular structures.[1]
Key Application Areas
Precursor for PET Radiopharmaceuticals
A critical application of this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging.[1][6][7] PET is a highly sensitive, non-invasive imaging technique that provides functional information about biological processes in vivo.[6][8][9] It relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 ([¹⁸F]) being the most widely used due to its optimal half-life (109.7 min) and low positron energy.[6][8]
This compound serves as a "cold" standard or precursor for the synthesis of [¹⁸F]-labeled imaging agents.[1] For instance, it is a precursor in the synthesis of 3-[¹⁸F]fluoropropanesulfonyl chloride, a prosthetic group used for radiolabeling amines.[1] The general workflow involves synthesizing a more complex precursor molecule containing the 3-fluoropropyl group, which is then used in the final, time-sensitive radiolabeling step with [¹⁸F].
Caption: Workflow for PET tracer development using a fluoropropyl precursor.
Enhancing Pharmaceutical Properties
In medicinal chemistry, the introduction of a 3-fluoropropyl group can significantly enhance the therapeutic potential of a drug candidate.[1][2][10] The presence of fluorine can:
-
Increase Metabolic Stability: The strength of the C-F bond can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), increasing the drug's half-life.[1][2]
-
Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing potency.[1][2]
-
Modulate Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
Experimental Protocol: N-Alkylation of Aniline
This protocol demonstrates a typical fluoroalkylation of an amine nucleophile.
-
Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-(3-fluoropropyl)aniline.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate care. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe mist or vapors.[12] Use spark-proof tools and keep away from heat and open flames.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] It may require refrigerated or cold-chain transportation.[4]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in modern organic synthesis. Its value is rooted in the reliable and efficient introduction of the 3-fluoropropyl group into a wide variety of molecular scaffolds.[1] Its applications are particularly impactful in medicinal chemistry and the development of advanced diagnostic tools like PET imaging agents. As the demand for more sophisticated and metabolically robust pharmaceuticals and diagnostic probes continues to grow, the strategic importance of key building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolkit.
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- Buy 3-FLUOROPROPYL-1-METHANESULFONATE from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.
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- 3-Fluoropropyl methanesulphonate | CAS 372-04-3. (n.d.). Santa Cruz Biotechnology.
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Badescu, V. O., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(17), 5265. From: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. From: [Link]
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Papp, L., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. Cancers, 16(11), 2058. From: [Link]
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Peko, Y., et al. (2022). Radiochemistry for positron emission tomography. Communications Chemistry, 5, 61. From: [Link]
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Chen, F., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(4), 901-910. From: [Link]
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Gillis, E. P., et al. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. From: [Link]
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Methodological & Application
The Strategic Use of the 3-Fluoropropyl Moiety in Radiopharmaceutical Synthesis for Positron Emission Tomography (PET)
An Application and Protocol Guide
Introduction: The Fluoropropyl Group as a Privileged Motif in PET Tracer Design
The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into biologically active molecules is a cornerstone of modern medical imaging with Positron Emission Tomography (PET).[1] With its near-ideal half-life (109.8 minutes) and low positron energy (635 keV), ¹⁸F allows for high-resolution imaging over several hours, accommodating complex biological processes and centralized production and distribution.[2]
While direct radiofluorination of complex molecules is often challenging, the use of prosthetic groups—small, pre-labeled synthons—provides a robust and versatile strategy.[1] Among these, the 3-[¹⁸F]fluoropropyl group has emerged as a particularly valuable moiety. Its incorporation can favorably modulate a tracer's pharmacokinetic properties, such as lipophilicity and metabolic stability, often improving tumor-to-background ratios and in vivo performance.[3][4]
A critical distinction must be made at the outset. The query topic, "3-Fluoropropyl methanesulfonate," refers to a non-radioactive (or "cold") molecule (CAS 372-04-3).[5][6] In this compound, a stable ¹⁹F atom is present, and the methanesulfonate (mesylate) acts as an excellent leaving group.[7] This molecule is an invaluable tool for synthesizing non-radioactive reference standards, for pharmacological studies, and for optimizing reaction conditions before handling radioactivity.
However, for the synthesis of the actual PET radiotracer, the goal is to introduce the radioactive ¹⁸F isotope. This is typically achieved not with pre-fluorinated methanesulfonates, but through a two-step process involving a bifunctional propyl precursor. This guide will focus on this field-proven methodology for synthesizing 3-[¹⁸F]fluoropropylated radiopharmaceuticals, clarifying the role of related "cold" reagents and providing detailed, validated protocols.
Part 1: The Core Chemistry of [¹⁸F]Fluoropropylation
The successful synthesis of an [¹⁸F]fluoropropyl-containing radiotracer hinges on a two-stage nucleophilic substitution strategy. First, the cyclotron-produced [¹⁸F]fluoride ion is used to label a propyl synthon bearing two leaving groups. Second, the resulting [¹⁸F]fluoropropyl intermediate is conjugated to the target molecule.
The Nucleophile: Activating the [¹⁸F]Fluoride Ion
[¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]H₂O.[8][9] The resulting aqueous [¹⁸F]F⁻ is a poor nucleophile due to strong solvation by water molecules. Its activation is therefore the critical first step in any nucleophilic radiosynthesis.
Causality of Activation: To render the fluoride "naked" and highly nucleophilic, two things must be achieved:
-
Water Removal: The [¹⁸O]H₂O target water must be meticulously removed. This is accomplished by trapping the [¹⁸F]F⁻ on an anion exchange cartridge, eluting it with a basic solution (e.g., potassium carbonate), and performing azeotropic distillation with acetonitrile.[10]
-
Cation Chelation: A phase transfer catalyst, most commonly the cryptand Kryptofix 2.2.2 (K2.2.2), is added. K2.2.2 sequesters the potassium cation (from K₂CO₃), preventing tight ion-pairing with the fluoride anion and enhancing its reactivity in the aprotic organic solvent.[9]
The Precursor Strategy: Bifunctional Propyl Synthons
The key to the fluoropropylation strategy is a precursor molecule with a three-carbon chain and two leaving groups (LG¹ and LG²), as shown in the general structure: LG¹-(CH₂)₃-LG².
Expert Rationale: The choice of leaving groups is a strategic decision based on reactivity. Ideally, one leaving group (LG¹) should be significantly more reactive towards [¹⁸F]fluoride than the other (LG²). This allows for the selective formation of the desired F-(CH₂)₃-LG² intermediate. Subsequently, LG² must be readily displaced by a nucleophilic site on the target biomolecule (e.g., a phenol, amine, or thiol).
Commonly used leaving groups include mesylate (-OMs), tosylate (-OTs), nosylate (-ONs), and halides (Br, I). A common and effective strategy is to use precursors with two different leaving groups, such as 3-bromopropyl tosylate, to provide orthogonal reactivity.
| Precursor Example | LG¹ (for ¹⁸F-Substitution) | LG² (for Biomolecule Conjugation) | Rationale |
| 1,3-Ditosyloxypropane | Tosylate | Tosylate | Symmetrical; reactivity controlled by stoichiometry. Can lead to difluorinated side products. |
| 1,3-Dimesyloxypropane | Mesylate | Mesylate | Similar to ditosylate; mesylate is a slightly better leaving group. |
| 3-Bromopropyl tosylate | Tosylate | Bromide | Excellent orthogonality. Tosylate is more readily displaced by hard nucleophile [¹⁸F]F⁻, while the resulting bromide is well-suited for alkylating softer nucleophiles like phenols or amines. |
| 3-Iodopropyl nosylate | Nosylate | Iodide | Nosylate is a highly reactive leaving group for fluorination. Iodide is an excellent leaving group for the second step. |
Table 1: Comparison of common bifunctional propyl precursors for [¹⁸F]fluoropropylation.
General Reaction Mechanism
The entire process follows two sequential Sₙ2 reactions. Each step involves the backside attack of a nucleophile, leading to the inversion of stereochemistry if a chiral center were present at the reaction site (which is not the case for the propyl chain itself).
Caption: General two-step Sₙ2 mechanism for [¹⁸F]fluoropropylation.
Part 2: Validated Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an [¹⁸F]fluoropropylated tracer, exemplified by O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT), a potential PET tracer for tumor imaging.[4] These steps are typically performed in an automated synthesis module within a lead-shielded hot cell.
Protocol 1: Automated Synthesis of the [¹⁸F]Fluoropropyl Bromide Intermediate
This protocol details the first stage: the radiosynthesis of 1-[¹⁸F]fluoro-3-bromopropane from its tosylate precursor.
Materials:
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O (e.g., 1-10 GBq)
-
Sep-Pak Light QMA Carbonate cartridge
-
Kryptofix 2.2.2 (K₂₂₂) solution (10 mg in 1 mL acetonitrile)
-
Potassium Carbonate (K₂CO₃) solution (2 mg in 0.5 mL water)
-
Acetonitrile (MeCN), anhydrous
-
3-Bromopropyl tosylate (precursor, 5-10 mg in 0.5 mL MeCN)
-
Sep-Pak C18 cartridge for purification
-
Sterile water for injection
-
Ethanol, absolute
Methodology (Automated Synthesis Module):
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned QMA cartridge. The negatively charged [¹⁸F]F⁻ is retained on the anion exchanger.
-
Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a combined solution of K₂₂₂/MeCN and K₂CO₃/H₂O.
-
Azeotropic Drying: Heat the reaction vessel to 110 °C under a stream of nitrogen and vacuum. Add 1-2 mL of anhydrous MeCN and repeat the evaporation. This step is critical for removing all water to activate the fluoride.[8][10]
-
[¹⁸F]Fluorination: Add the 3-bromopropyl tosylate solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. Heat the sealed reaction vessel to 95-100 °C for 10 minutes. The [¹⁸F]F⁻ displaces the tosylate group.
-
Intermediate Purification: After cooling, dilute the reaction mixture with water. Pass the entire volume through a C18 Sep-Pak cartridge. The desired, more non-polar product, 1-[¹⁸F]fluoro-3-bromopropane, is retained, while unreacted [¹⁸F]fluoride and polar impurities are washed to waste.
-
Elution of Intermediate: Elute the purified 1-[¹⁸F]fluoro-3-bromopropane from the C18 cartridge with 1-2 mL of a suitable organic solvent (e.g., dimethylformamide or acetonitrile) directly into the second reaction vessel for the conjugation step.
Protocol 2: Synthesis and Purification of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT)
This protocol details the conjugation of the [¹⁸F]fluoropropyl intermediate to the tyrosine precursor, followed by deprotection and final purification.
Materials:
-
Eluted 1-[¹⁸F]fluoro-3-bromopropane from Protocol 1
-
N-Boc-L-tyrosine ethyl ester (protected tyrosine precursor, 10-15 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 4M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Semi-preparative HPLC system with a C18 column and radiation detector
-
Mobile phase: e.g., Ethanol/Phosphate buffer, pH 2.5
-
Sterile formulation buffer (e.g., phosphate-buffered saline)
Methodology:
-
Precursor Activation: In the second reaction vessel, dissolve the N-Boc-L-tyrosine ethyl ester in anhydrous DMF. Add NaH to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Causality: The phenoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling an efficient Sₙ2 reaction with the fluoropropyl bromide intermediate.
-
Conjugation Reaction: Transfer the 1-[¹⁸F]fluoro-3-bromopropane solution from Protocol 1 into the vessel containing the activated tyrosine precursor. Heat the mixture at 100-110 °C for 15 minutes.
-
Deprotection (Hydrolysis): Cool the reaction vessel. Add 1 mL of 4M HCl and heat at 120 °C for 10 minutes. This step removes both the N-Boc protecting group and the ethyl ester, yielding the final [¹⁸F]FPT product.
-
Neutralization & HPLC Loading: Cool the vessel and neutralize the acidic solution with 2M NaOH. Dilute with HPLC mobile phase and inject the entire crude product onto the semi-preparative HPLC system.
-
HPLC Purification: Elute the column with the specified mobile phase. The [¹⁸F]FPT peak, identified by the radiation detector and by comparison to the retention time of the cold standard, is collected. Self-Validation: This step is crucial as it separates the final radiolabeled product from unreacted [¹⁸F]fluoride, labeled intermediates, and unlabeled chemical precursors.
-
Formulation: The collected HPLC fraction is typically passed through a C18 Sep-Pak to remove the organic mobile phase solvent. The tracer is then eluted with ethanol and diluted with a sterile, isotonic buffer for injection. The final product is passed through a 0.22 µm sterile filter into a sterile vial.
| Parameter | Typical Value for [¹⁸F]FPT Synthesis[4] |
| Total Synthesis Time | ~60 minutes |
| Radiochemical Yield (non-decay corrected) | 25-30% |
| Radiochemical Purity (post-HPLC) | > 99% |
| Molar Activity (A_m) | 44–73 GBq/µmol (Example from a similar compound[11]) |
Table 2: Typical radiosynthesis parameters for O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT).
Protocol 3: Quality Control (QC) for Final Product Release
Every batch of radiopharmaceutical must pass stringent QC tests before it can be used.
-
Appearance: Visual inspection for clarity and absence of particulates.
-
pH: Must be within a physiological range (typically 4.5 - 7.5).
-
Radiochemical Purity & Identity:
-
Method: Analytical HPLC using a C18 column with a different gradient or mobile phase than the preparative system.
-
Procedure: Inject a small aliquot of the final product.
-
Acceptance Criteria: The chromatogram from the radiation detector should show a single major peak (>95% of total radioactivity) that co-elutes with an authenticated, non-radioactive standard of O-(3-fluoropropyl)-L-tyrosine. This confirms both purity and chemical identity.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: Levels of solvents used in the synthesis (e.g., acetonitrile, ethanol) must be below the limits specified by pharmacopeial standards (e.g., USP <467>).
-
-
Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a multichannel analyzer.
-
Acceptance Criteria: The spectrum should show a characteristic peak at 511 keV, and the half-life should be confirmed to be approximately 110 minutes.
-
-
Sterility & Endotoxins:
-
Sterility: The final product is filtered through a 0.22 µm filter. Sterility tests are typically performed retrospectively.
-
Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test. Must be below the specified limit.
-
Part 3: Workflow Visualization
Caption: Automated workflow for two-step [¹⁸F]fluoropropylation.
References
-
Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry. [Link]
-
Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]
-
Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes. [Link]
-
Synthesis and Evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an Oncologic PET Tracer. Nuclear Medicine and Biology. [Link]
-
Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. Molecular Imaging and Biology. [Link]
-
Radiation dosimetry of O-(3-[18F]fluoropropyl)-L-tyrosine as oncologic PET tracer based on the mice distribution data. Nuclear Medicine and Biology. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]
-
Novel Tracers and Radionuclides in PET Imaging. PMC. [Link]
-
Radiosynthesis of [18F] N-(3-Fluoropropyl)-2-beta-Carbomethoxy-3-beta-(4-Bromophenyl) Nortropane and the regional brain uptake in non human primate using PET. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Synthesis and Biological Evaluation of O-[3-18F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents. PMC. [Link]
-
This compound. PubChem. [Link]
-
Fluorine-18 radiochemistry, labeling strategies and synthetic routes. PubMed. [Link]
Sources
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-18 radiochemistry, labeling strategies and synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 372-04-3 | 6164-3-11 | MDL MFCD01715281 | 3-Fluoropropyl 1-methanesulfonate | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | C4H9FO3S | CID 248388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. psec.uchicago.edu [psec.uchicago.edu]
- 11. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN2 Reactions Involving 3-Fluoropropyl Methanesulfonate
Introduction: The Strategic Incorporation of the 3-Fluoropropyl Moiety in Modern Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy to modulate a variety of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3-fluoropropyl group, in particular, offers a unique combination of a terminal, metabolically stable C-F bond and a flexible three-carbon linker. 3-Fluoropropyl methanesulfonate has emerged as a key building block for introducing this valuable moiety, leveraging the excellent leaving group ability of the methanesulfonate (mesylate) group in nucleophilic substitution reactions.
This comprehensive guide provides detailed insights and protocols for conducting SN2 reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the 3-fluoropropyl group into their target molecules with high efficiency and predictability.
Mechanistic Considerations: Optimizing the SN2 Pathway for this compound
The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the leaving group in a single step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, several key factors must be carefully controlled to ensure a successful and high-yielding SN2 reaction.
Substrate: this compound
This compound is an ideal substrate for SN2 reactions due to several key features:
-
Primary Carbon Center: The electrophilic carbon bearing the mesylate leaving group is a primary carbon, which is sterically unhindered and thus highly accessible to nucleophilic attack. This significantly favors the SN2 pathway over competing reactions like E2 elimination.
-
Excellent Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure through resonance. This facilitates the displacement by a wide range of nucleophiles.
-
Inert Fluoro Group: The fluorine atom at the 3-position is electronically withdrawing but is sufficiently far from the reaction center to not significantly hinder the SN2 reaction. It also does not participate in neighboring group participation.
Nucleophile Selection
A wide variety of nucleophiles can be effectively employed in SN2 reactions with this compound. The choice of nucleophile will be dictated by the desired final product. Common classes of nucleophiles include:
-
Nitrogen Nucleophiles: Azides, primary and secondary amines are commonly used to introduce nitrogen-containing functionalities.
-
Oxygen Nucleophiles: While less common for this substrate due to the potential for competing elimination with stronger alkoxide bases, phenoxides can be used under carefully controlled conditions.
-
Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for this reaction, leading to the formation of thioethers.
-
Carbon Nucleophiles: Cyanide and enolates can also be used to form new carbon-carbon bonds.
Solvent Effects
The choice of solvent is critical for the success of SN2 reactions. Polar aprotic solvents are generally the preferred choice as they can solvate the counter-ion of the nucleophile, leaving the nucleophile itself "naked" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
Recommended Solvents:
-
Acetonitrile (ACN): A versatile polar aprotic solvent with a relatively low boiling point, making it easy to remove post-reaction.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent with a higher boiling point, often used for less reactive nucleophiles or when higher temperatures are required.
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can significantly accelerate SN2 reactions.
-
Acetone: A less polar aprotic solvent that can be effective for some reactions.
Temperature Control
The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly E2 elimination. For most SN2 reactions with this compound, temperatures ranging from room temperature to 80 °C are typically sufficient.
Potential Side Reactions: The SN2 vs. E2 Competition
While the primary nature of the substrate strongly favors the SN2 pathway, the possibility of a competing E2 elimination reaction should always be considered, especially when using strongly basic nucleophiles. The E2 reaction involves the abstraction of a proton from the beta-carbon by a base, leading to the formation of an alkene. In the case of this compound, the E2 product would be 3-fluoropropene.
Strategies to Minimize E2 Elimination:
-
Choice of Nucleophile/Base: Use nucleophiles that are weakly basic, such as azide, cyanide, or thiols. When using stronger bases like alkoxides, employ milder conditions (lower temperature, shorter reaction time).
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Solvent: Polar aprotic solvents generally favor SN2 over E2.
Summary of Recommended Reaction Conditions
The following table provides a general overview of recommended starting conditions for the SN2 reaction of this compound with various classes of nucleophiles. Optimization may be required for specific substrates and nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Solvent(s) | Typical Temperature Range (°C) | Key Considerations |
| Nitrogen | Sodium Azide (NaN₃) | DMF, Acetonitrile | 50 - 80 | Highly efficient reaction. Azide products are versatile intermediates. |
| Primary/Secondary Amine | Acetonitrile, DMF | 25 - 70 | A base (e.g., K₂CO₃, Et₃N) is often added to neutralize the generated methanesulfonic acid. | |
| Sulfur | Thiol (with base) | DMF, Acetonitrile, Ethanol | 25 - 60 | A base (e.g., K₂CO₃, NaH) is required to deprotonate the thiol to the more nucleophilic thiolate. |
| Carbon | Sodium Cyanide (NaCN) | DMSO, DMF | 60 - 90 | Cyanide is highly toxic and should be handled with extreme care. |
Experimental Protocols
The following are detailed, step-by-step protocols for representative SN2 reactions of this compound.
Protocol 1: Synthesis of 3-Fluoropropyl Azide
This protocol describes the synthesis of 3-fluoropropyl azide, a versatile intermediate that can be readily converted to a primary amine via reduction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Caution: 3-Fluoropropyl azide is a low-boiling point liquid; care should be taken during solvent removal to avoid product loss.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to afford the pure 3-fluoropropyl azide.
Protocol 2: Synthesis of N-(3-Fluoropropyl)benzylamine
This protocol details the synthesis of a secondary amine via the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), benzylamine (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(3-Fluoropropyl)benzylamine.
Visualizing the Workflow
SN2 Reaction Workflow
The Strategic Integration of 3-Fluoropropyl Methanesulfonate in Modern Drug Discovery: A Guide to Application and Protocol
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the diverse toolkit of fluorination reagents, 3-Fluoropropyl methanesulfonate has emerged as a versatile and highly effective building block for the introduction of the 3-fluoropropyl moiety. This guide provides an in-depth exploration of its applications, supported by detailed protocols, to empower researchers in drug discovery and development.
The Scientific Rationale: Why the 3-Fluoropropyl Group?
The strategic incorporation of a 3-fluoropropyl group can profoundly influence the physicochemical properties of a lead compound. The fluorine atom, being the most electronegative element, imparts unique electronic properties. Its small size allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved target engagement. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
The three-carbon chain provides conformational flexibility, allowing the fluorinated tail to orient itself optimally within a binding pocket. This combination of electronic effects and conformational adaptability makes the 3-fluoropropyl group a valuable asset in lead optimization.
Core Applications in Drug Discovery
The utility of this compound spans two critical areas of drug discovery:
-
Lead Optimization through Fluoroalkylation: As a potent electrophile, it readily reacts with a wide range of nucleophiles, enabling the efficient incorporation of the 3-fluoropropyl group into diverse molecular scaffolds.
-
PET Imaging with 18F-Radiolabeling: The synthesis of its 18F-labeled analogue, [18F]this compound, provides a key precursor for the development of novel Positron Emission Tomography (PET) tracers, crucial for in vivo imaging and pharmacokinetic studies.
Fluoroalkylation Protocols: A Practical Guide
This compound is an excellent substrate for SN2 reactions, where the methanesulfonate (mesylate) group serves as an excellent leaving group. This allows for the straightforward formation of C-N, C-O, and C-S bonds.
General Considerations for Fluoroalkylation Reactions
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred to solvate the nucleophile and facilitate the SN2 reaction.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or triethylamine (Et3N).
-
Temperature: Reactions are often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.
-
Purity: The purity of this compound is critical for clean reactions and high yields. It is advisable to use a freshly opened bottle or to purify the reagent if it has been stored for an extended period.
Table 1: Representative Conditions for Fluoroalkylation Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Primary/Secondary Amine | K2CO3 | DMF | 80 | 70-90 |
| N-Heterocycle (e.g., Imidazole) | Cs2CO3 | MeCN | 60 | 75-95 | |
| Oxygen | Phenol | K2CO3 | Acetone | Reflux | 80-95 |
| Carboxylic Acid | Et3N | THF | 50 | 60-80 | |
| Sulfur | Thiol | K2CO3 | DMF | Room Temp | 85-98 |
Detailed Protocol: N-Fluoroalkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine, a common transformation in drug discovery.
Materials:
-
Secondary amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the secondary amine (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-fluoropropyl) amine.
Causality Behind Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous DMF: Ensures the base is effective and prevents hydrolysis of the methanesulfonate.
-
Excess Reagent and Base: Drives the reaction to completion.
-
Heating: Provides the necessary activation energy for the SN2 reaction.
Experimental Workflow for N-Fluoroalkylation
Caption: Workflow for N-fluoroalkylation using this compound.
Application in PET Tracer Development: [18F]this compound
The short half-life of fluorine-18 (t1/2 ≈ 110 minutes) necessitates rapid and efficient radiolabeling methods. [18F]this compound can be synthesized and used as a prosthetic group to introduce the [18F]fluoropropyl moiety into biomolecules.
Synthesis of [18F]3-Fluoropropyl Tosylate/Mesylate (A General Precursor Strategy)
While a direct protocol for [18F]this compound is not as commonly reported as its tosylate analogue, the synthetic strategy is analogous. The following protocol is adapted from established procedures for similar [18F]fluoroalkylating agents.[1][2]
Principle: Nucleophilic substitution of a suitable precursor with no-carrier-added [18F]fluoride.
Precursor: 1,3-Propanediol-1-methanesulfonate-3-tosylate or 1,3-Propanediol-1,3-dimesylate. The tosylate or a second mesylate serves as the leaving group for the [18F]fluoride substitution.
Materials:
-
Precursor (e.g., 1,3-Propanediol-1,3-dimesylate) (5-10 mg)
-
Aqueous [18F]Fluoride solution from cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Automated radiosynthesis module or a shielded hot cell
Procedure:
-
[18F]Fluoride Trapping and Drying: The aqueous [18F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [18F]F-. The [18O]H2O is recovered. The trapped [18F]F- is then eluted with a solution of K222 and K2CO3 in MeCN/H2O. The solvent is removed by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at elevated temperature (e.g., 110 °C). This step is crucial to activate the fluoride for nucleophilic attack.[3][4]
-
Radiolabeling: A solution of the precursor (5-10 mg) in anhydrous MeCN (0.5-1.0 mL) is added to the dried [18F]F-/K222/K2CO3 complex. The reaction vessel is sealed and heated (e.g., 80-120 °C) for a short period (5-15 minutes).
-
Purification: The crude reaction mixture containing [18F]this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction is typically reformulated into a biocompatible solvent (e.g., ethanol/saline) for subsequent use in labeling biomolecules.
Radiosynthesis of [18F]this compound
Caption: General workflow for the synthesis of [18F]this compound.
Protocol: Radiolabeling of a Phenolic Precursor with [18F]this compound
This protocol outlines the use of the prepared [18F]this compound to label a phenol-containing molecule.
Materials:
-
Phenolic precursor (1-2 mg)
-
[18F]this compound in MeCN (from the previous step)
-
Cesium carbonate (Cs2CO3, 5-10 mg)
-
Anhydrous DMF (0.5 mL)
Procedure:
-
To a reaction vial containing the phenolic precursor, add a solution of [18F]this compound in MeCN.
-
Add Cs2CO3 and anhydrous DMF.
-
Seal the vial and heat at 100-120 °C for 10-20 minutes.
-
Cool the reaction mixture and purify the desired 18F-labeled product using analytical or semi-preparative HPLC.
-
The final product is formulated in a suitable buffer for in vivo studies.
Safety and Handling
This compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][6]
Conclusion
This compound is a powerful and versatile reagent in the drug discovery arsenal. Its ability to efficiently introduce the 3-fluoropropyl group makes it invaluable for lead optimization. Furthermore, its 18F-labeled counterpart is a key building block for the synthesis of novel PET tracers, enabling critical in vivo evaluation of drug candidates. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this reagent in their quest for new and improved therapeutics.
References
- Doyle, A. G. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society.
- Gao, H., et al. (2013). Synthesis and biological evaluation of O-[3-18F-fluoropropyl]-α-methyl tyrosine in mesothelioma-bearing rodents. Molecular Imaging and Biology, 15(6), 755–763.
- Gomzina, N. A., et al. (2001). Optimization of nucleophilic fluorination step in the synthesis of various compounds labelled with fluorine‐18 for their use as pet radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S130-S132.
- He, J., et al. (2021).
- Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(8), 1379-1389.
- Li, G., et al. (2019). Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. The Journal of Organic Chemistry, 84(13), 8345–8359.
- Mach, R. H., et al. (1993). Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta (4' methylphenyl) nortropane (FPCMT). Journal of Labelled Compounds and Radiopharmaceuticals, 32(1), 11-19.
- Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Applied Materials & Interfaces, 6(23), 20589–20610.
- Scott, P. J. H., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639–642.
- Shinde, S. S., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 31.
- Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Targeting, 20(1), 1-13.
- Vāvere, A. L., & Shoup, T. M. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
- Kumar, V., et al. (2013). 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine, 54(7), 1119–1125.
- Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(8), 1379-1389.
- Lakehead University. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons.
- MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8099.
- ResearchGate. (2021). Reaction of Chalcones with Cellular Thiols. Molecules, 26(14), 4332.
- MDPI. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(18), 5585.
- ResearchGate. (2021). Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles. Organic Chemistry Frontiers, 8(9), 2136-2165.
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Preparation of 3-Fluoropropyl Esters and Ethers: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Value of the 3-Fluoropropyl Moiety in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, lipophilicity, and metabolic stability.[1][2] These modulations can lead to enhanced pharmacokinetic and pharmacodynamic properties, such as improved membrane permeability, greater binding affinity to target proteins, and increased resistance to metabolic degradation.[1][2] Consequently, a significant percentage of recently approved pharmaceuticals are fluorinated compounds.[3]
The 3-fluoropropyl group, in particular, serves as a valuable building block. It can act as a bioisosteric replacement for other functional groups, subtly altering molecular conformation and electronic properties to optimize biological activity.[4] This guide provides detailed application notes and robust protocols for the synthesis of 3-fluoropropyl esters and ethers, essential intermediates for researchers in drug discovery and development.
Part 1: Synthesis of the Key Precursor: 3-Fluoro-1-propanol
The journey to 3-fluoropropyl esters and ethers begins with the synthesis of the foundational building block, 3-fluoro-1-propanol. A common and effective method for this transformation is the selective monofluorination of 1,3-propanediol using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
Causality in Reagent Selection: Why DAST?
DAST is a preferred reagent for converting primary alcohols to alkyl fluorides due to its relatively mild reaction conditions and predictable reactivity.[1][5] It offers a significant advantage over harsher fluorinating agents by minimizing side reactions like rearrangements and eliminations, which are more prevalent with carbocationic intermediates.[1][5]
Safety First: Handling DAST and Fluorinating Agents
DAST and other fluorinating reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.[1][2][6] DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1] Therefore, all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves, is mandatory.[3][6]
Protocol 1: Synthesis of 3-Fluoro-1-propanol from 1,3-Propanediol
Materials:
-
1,3-Propanediol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of nitrogen, add 1,3-propanediol (1.0 eq.) and anhydrous DCM (20 volumes).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-1-propanol.
Part 2: Activation of 3-Fluoro-1-propanol via Tosylation
For many nucleophilic substitution reactions, the hydroxyl group of 3-fluoro-1-propanol needs to be converted into a better leaving group. Tosylates are excellent for this purpose as they are readily prepared and highly reactive in Sₙ2 reactions.
Protocol 2: Synthesis of 3-Fluoropropyl Tosylate
Materials:
-
3-Fluoro-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-1-propanol (1.0 eq.) in anhydrous DCM (10 volumes).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[8][9]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by TLC.[10]
-
Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃ solution, water, and brine.[8][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoropropyl tosylate.[8][9]
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.[9]
Part 3: Synthesis of 3-Fluoropropyl Ethers
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or tosylate in an Sₙ2 reaction.[11][12] For the synthesis of 3-fluoropropyl ethers, reacting an alcohol or phenol with 3-fluoropropyl tosylate is the preferred route.
Protocol 3: Williamson Ether Synthesis of a 3-Fluoropropyl Aryl Ether
Materials:
-
A phenol (e.g., 4-methoxyphenol)
-
3-Fluoropropyl tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of the phenol (1.0 eq.) in DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 30 minutes).
-
Add a solution of 3-fluoropropyl tosylate (1.1 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to ethers (and other functional groups) with inversion of configuration at the alcohol carbon.[13] This reaction is particularly useful for synthesizing ethers from alcohols under mild, neutral conditions.[13]
Protocol 4: Mitsunobu Etherification of 3-Fluoro-1-propanol
Materials:
-
3-Fluoro-1-propanol
-
A phenol (e.g., phenol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-fluoro-1-propanol (1.0 eq.), the phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[4][13]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Part 4: Synthesis of 3-Fluoropropyl Esters
Method 1: Fischer-Speier Esterification
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] To drive the equilibrium towards the ester product, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed.
Protocol 5: Fischer Esterification of 3-Fluoro-1-propanol
Materials:
-
3-Fluoro-1-propanol
-
A carboxylic acid (e.g., benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine the carboxylic acid (1.0 eq.), a large excess of 3-fluoro-1-propanol (5-10 eq.), and a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Wash the organic layer carefully with saturated aqueous NaHCO₃ solution to neutralize the unreacted carboxylic acid and the acid catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the ester by distillation or column chromatography.
Method 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[15] This method is particularly advantageous for sterically hindered substrates or those sensitive to acidic conditions.[15]
Protocol 6: Steglich Esterification of 3-Fluoro-1-propanol
Materials:
-
3-Fluoro-1-propanol
-
A sterically hindered carboxylic acid (e.g., pivalic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), 3-fluoro-1-propanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.1 eq.) in DCM at 0 °C.[16]
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours until the reaction is complete (monitor by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Part 5: Purification and Characterization
Purification
-
Extraction and Washes: As detailed in the protocols, aqueous workups are crucial for removing water-soluble impurities, unreacted starting materials, and catalysts.
-
Column Chromatography: Flash column chromatography is the most common method for purifying the final products.[17][18] The choice of eluent (typically a mixture of hexanes and ethyl acetate) depends on the polarity of the target compound.
-
Distillation: For liquid esters and ethers, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized 3-fluoropropyl esters and ethers.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the 3-fluoropropyl chain. The methylene group adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The other methylene groups will also exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal (typically a triplet of triplets due to coupling with the adjacent protons) with a chemical shift characteristic of an aliphatic fluoride.[19]
Table 1: Summary of Synthetic Methods
| Reaction | Substrates | Key Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 3-Fluoropropyl tosylate, Alcohol/Phenol | NaH, K₂CO₃ | Anhydrous DMF or ACN, 60-80 °C | Reliable, high-yielding for primary tosylates.[11][12] | Requires a strong base, not suitable for base-sensitive substrates. |
| Mitsunobu Reaction | 3-Fluoro-1-propanol, Alcohol/Phenol, Carboxylic Acid | PPh₃, DEAD/DIAD | Anhydrous THF, 0 °C to RT | Mild, neutral conditions, inversion of stereochemistry.[13] | Stoichiometric byproducts can complicate purification.[11] |
| Fischer Esterification | 3-Fluoro-1-propanol, Carboxylic Acid | H₂SO₄ (cat.) | Reflux, excess alcohol or water removal | Inexpensive reagents, suitable for large scale.[14] | Equilibrium reaction, requires harsh conditions. |
| Steglich Esterification | 3-Fluoro-1-propanol, Carboxylic Acid | DCC, DMAP (cat.) | Anhydrous DCM, 0 °C to RT | Mild conditions, suitable for sensitive substrates.[15] | DCC is an allergen, DCU byproduct can be difficult to remove completely. |
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia.
- Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Isbeih, O., & Al-Halaseh, L. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Wikipedia contributors. (2023, November 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- University of Wisconsin-Madison Department of Chemistry. (n.d.). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). diethylaminosulfur trifluoride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
- Lab5 procedure esterification. (n.d.). Southern Utah University.
- Khan, R., & Khan, A. U. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
- Enamine. (n.d.). DAST.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- Reddit. (2025, January 21). Tosylation protocol?. r/Chempros.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Wang, X., Yin, J., & Zhang, Y. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 2530–2538.
- Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416.
- The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- SpectraBase. (n.d.). 3-Fluorophenyl acetate - Optional[19F NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Perras, F. A., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations. Journal of the American Chemical Society, 144(9), 4056-4067.
- Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
- Nguyen, T. T., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(1), 58-64.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Fluoropropyl Methanesulfonate Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoropropyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common issues. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
I. Core Synthesis Pathway & Mechanism
The most reliable and high-yielding method for synthesizing this compound is through the mesylation of 3-fluoro-1-propanol.[1] This reaction involves the esterification of the alcohol with methanesulfonyl chloride in the presence of a base.[1]
The core of this synthesis is a nucleophilic attack by the hydroxyl group of 3-fluoro-1-propanol on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] A base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[1]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: Even trace amounts of water can hydrolyze methanesulfonyl chloride, reducing the amount available to react with your alcohol. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any trace of moisture can hinder the reaction.[2]
-
Base Stoichiometry and Purity: The base is critical for scavenging the HCl produced. Use at least a slight excess (1.1-1.2 equivalents) of a high-purity tertiary amine like triethylamine. If the base is old or has been improperly stored, it may have absorbed atmospheric moisture and CO2, reducing its effectiveness.
-
Reaction Temperature: While the initial addition of methanesulfonyl chloride is typically done at 0°C to control the exotherm, allowing the reaction to slowly warm to room temperature and stir for a sufficient period ensures completion.[1]
-
Purity of Starting Materials: Ensure your 3-fluoro-1-propanol is free of water and other nucleophilic impurities.
Q2: I'm observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A2: The formation of an alkene (3-fluoropropene) is a classic example of a competing elimination (E2) reaction. This is more likely to occur under certain conditions:
-
Excessively Strong or Hindered Base: While a base is necessary, using a very strong or sterically hindered base can favor proton abstraction from the carbon adjacent to the newly formed mesylate, leading to elimination. Stick with triethylamine as a standard.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the elimination pathway to compete with the desired substitution (mesylation). Maintain a controlled temperature profile.
-
Solvent Choice: While dichloromethane (DCM) is standard, using more polar aprotic solvents might slightly favor substitution over elimination. However, optimizing other parameters is usually more effective.
Q3: During the aqueous workup, I'm struggling to remove all the unreacted methanesulfonyl chloride and its byproducts. What's the best approach?
A3: A thorough aqueous workup is essential for obtaining a pure product. Here are some best practices:
-
Initial Quench: Before washing with base, quench the reaction mixture with a small amount of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will hydrolyze the highly reactive methanesulfonyl chloride to the more water-soluble methanesulfonic acid.[3]
-
Basic Wash: A wash with saturated NaHCO₃ solution will neutralize the methanesulfonic acid and any remaining HCl.[3]
-
Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer before drying.
-
Vigorous Stirring: Ensure vigorous stirring during all aqueous washes to maximize the interfacial contact between the organic and aqueous phases.[3]
For particularly difficult cases where unreacted sulfonyl chloride persists, consider adding a small amount of a simple amine like aqueous ammonia to the quench step.[3] This will convert the sulfonyl chloride to a sulfonamide, which may be easier to separate via extraction.[3][4]
Q4: My final product is an oil, but I expect a solid. What could be the issue?
A4: The presence of residual chlorinated solvents like dichloromethane (DCM) is a common reason for products appearing as oils when they should be solids. Even after rotary evaporation, these solvents can be difficult to remove completely.
-
High-Vacuum Drying: Place the product under high vacuum for an extended period to remove residual solvent.
-
Solvent System Check: The poor solubility of water in chlorinated solvents can sometimes hinder the complete hydrolysis and removal of byproducts during the workup.[5] Using a co-solvent or increasing the volume of the aqueous phase can help.[3]
Q5: Is it possible to form an alkyl chloride as a side product?
A5: Yes, the formation of 3-chloro-1-fluoropropane is a potential side reaction when using methanesulfonyl chloride.[6] The chloride ion generated during the reaction can act as a nucleophile and displace the mesylate group. To minimize this, consider using methanesulfonic anhydride instead of methanesulfonyl chloride, as this eliminates the source of chloride ions.[6]
III. Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Fluoro-1-propanol | 78.09 | 5.00 g | 64.0 mmol | 1.0 |
| Methanesulfonyl Chloride | 114.55 | 8.07 g (5.5 mL) | 70.4 mmol | 1.1 |
| Triethylamine | 101.19 | 7.29 g (10.0 mL) | 72.0 mmol | 1.125 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3-fluoro-1-propanol (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.125 eq) to the cooled solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly quench with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Troubleshooting the Protocol
Caption: A troubleshooting flowchart for optimizing the synthesis.
IV. References
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). 7 questions with answers in MESYLATES | Science topic. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Fluoropropyl Methanesulfonate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Fluoropropyl methanesulfonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, encountered during this synthetic process. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to foster a deeper understanding of the reaction chemistry.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a cornerstone reaction for introducing the 3-fluoropropyl moiety into a wide range of molecules, a critical step in the development of many pharmaceutical agents and PET imaging probes.[1] The most prevalent synthetic route involves the mesylation of 3-fluoro-1-propanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[1]
While this reaction is generally reliable and high-yielding, the formation of several process-related impurities can compromise the purity of the final product, potentially impacting downstream applications and regulatory compliance. Understanding the origin of these impurities is the first step toward effective mitigation and control.
Core Synthesis Pathway and Impurity Formation
The primary reaction and the genesis of common impurities can be visualized as follows:
Caption: Main synthesis pathway and sources of common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address specific impurities and common experimental observations.
Impurity Profile 1: Unreacted Starting Materials
Q1: My post-reaction analysis (TLC, GC-MS) shows the presence of residual 3-fluoro-1-propanol. What went wrong?
A1: The presence of unreacted 3-fluoro-1-propanol typically points to one of several issues:
-
Insufficient Methanesulfonyl Chloride: The stoichiometry of your reagents is critical. Ensure you are using a slight excess (typically 1.1 to 1.2 equivalents) of methanesulfonyl chloride relative to the alcohol.
-
Inadequate Reaction Time or Temperature: While the reaction is often fast, ensure it has been allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible. If the reaction is sluggish at lower temperatures (0-5 °C), allowing it to warm to room temperature for a short period might be necessary.
-
Poor Quality of Reagents: Methanesulfonyl chloride can degrade over time, especially if exposed to moisture. Use a fresh or properly stored bottle of MsCl.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the calculations for all reagents.
-
Reaction Monitoring: Use TLC to track the consumption of the starting alcohol. A suitable mobile phase is a mixture of ethyl acetate and hexanes.
-
Reagent Quality: If the issue persists, consider using a fresh bottle of methanesulfonyl chloride.
Q2: I have a significant amount of unreacted methanesulfonyl chloride in my crude product. Why is this a problem and how do I remove it?
A2: Unreacted methanesulfonyl chloride is highly reactive and can complicate your workup and purification.[2] It can react with water to form methanesulfonic acid and hydrochloric acid, which can degrade your product if it is acid-sensitive.[2] During purification by column chromatography, it can react with nucleophilic solvents like methanol.[2]
Methods for Removal:
-
Aqueous Workup (Quenching): The most common method is to quench the reaction mixture with water or a dilute aqueous base (like sodium bicarbonate solution). This will hydrolyze the excess MsCl to the water-soluble methanesulfonic acid and HCl, which can then be removed by extraction.[2]
-
Scavenger Resins: For water-sensitive products, solid-supported amine or other nucleophilic scavenger resins can be used. The excess MsCl reacts with the resin, which is then simply filtered off.[2]
Experimental Protocol: Quenching and Aqueous Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Be cautious as gas evolution (CO2) may occur if the reaction mixture is acidic.
-
Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Impurity Profile 2: Reaction Byproducts
Q3: I have a white precipitate in my reaction mixture. What is it and how do I remove it?
A3: The white precipitate is almost certainly triethylamine hydrochloride (TEA.HCl), the salt formed from the neutralization of the HCl byproduct by triethylamine.[3][4]
Removal Strategies:
-
Filtration (for insoluble cases): If your reaction is performed in a solvent where TEA.HCl is poorly soluble (e.g., diethyl ether or tetrahydrofuran), it can be removed by simple filtration.[4][5]
-
Aqueous Workup: TEA.HCl is highly soluble in water. An aqueous workup, as described in A2, will effectively remove this salt by partitioning it into the aqueous layer.[4][6]
-
Solvent Trituration/Precipitation: After removing the reaction solvent, you can add a solvent in which your product is soluble but the salt is not (an "anti-solvent") such as diethyl ether or ethyl acetate.[4] This will cause the salt to precipitate, and it can then be removed by filtration.
Caption: Decision workflow for removing triethylamine hydrochloride.
Impurity Profile 3: Side-Reaction Products
Q4: My mass spectrometry data suggests the presence of 3-fluoropropyl chloride. How is this formed and how can I prevent it?
A4: The formation of 3-fluoropropyl chloride is a known potential side reaction in mesylation chemistry. It arises from the nucleophilic attack of the chloride ion (generated from methanesulfonyl chloride) on the alcohol, which is activated by the mesyl group. This is essentially an in-situ conversion of the alcohol to the chloride.
Prevention Strategies:
-
Low Temperature: Maintaining a low reaction temperature (0 °C or below) during the addition of methanesulfonyl chloride is crucial. Higher temperatures can favor the formation of the alkyl chloride.
-
Choice of Base: While triethylamine is common, using a more sterically hindered or non-nucleophilic base can sometimes reduce the formation of this byproduct.
-
Use of Methanesulfonic Anhydride: As an alternative to methanesulfonyl chloride, methanesulfonic anhydride can be used. This reagent does not introduce chloride ions into the reaction mixture, thus completely avoiding the formation of the alkyl chloride byproduct.
Q5: What other impurities can be formed from side reactions?
A5: The reaction of methanesulfonyl chloride with triethylamine can generate a highly reactive intermediate called sulfene (CH₂=SO₂).[7] While sulfene primarily reacts with the alcohol to form the desired product, it can also undergo other reactions, potentially leading to minor, unidentified impurities. The best way to minimize these is to maintain controlled reaction conditions (low temperature, slow addition of reagents).
Data Summary and Analytical Methods
Table 1: Common Impurities and Recommended Analytical Techniques
| Impurity | Typical Origin | Recommended Analytical Method | Key Diagnostic Signal |
| 3-fluoro-1-propanol | Unreacted starting material | GC-MS, ¹H NMR | Presence of characteristic alcohol proton signals in NMR; distinct retention time in GC. |
| Methanesulfonyl Chloride | Excess reagent | HPLC[8][9], GC-MS, TLC[2] | Can be monitored by the disappearance of its spot on a TLC plate. |
| Triethylamine Hydrochloride | Reaction byproduct | ¹H NMR | Characteristic signals for the ethyl groups of the triethylammonium cation. |
| 3-Fluoropropyl Chloride | Side reaction | GC-MS, ¹H NMR | Distinct mass spectrum and retention time in GC; characteristic shifts in NMR. |
| Methanesulfonic Acid | Hydrolysis of MsCl | LC-MS | Can be detected in the aqueous phase after workup. |
Analytical Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities like unreacted starting materials and the 3-fluoropropyl chloride byproduct.[10]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and assessing the purity of the final product, especially for less volatile components.[][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
Concluding Remarks
The successful synthesis of high-purity this compound is readily achievable with careful control over reaction parameters and a thorough understanding of the potential impurity-forming pathways. By implementing the troubleshooting strategies and analytical checks outlined in this guide, researchers can confidently produce high-quality material for their downstream applications.
References
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
- Deb, I., & Reddy, B. V. S. (2010). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synfacts, 2010(12), 1406.
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfene. Retrieved from [Link]
-
ResearchGate. (2019). How can I Remove triethylamine hydrochloride? Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2019167085A1 - Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate.
-
Research and Reviews. (n.d.). 3(2) 11 - Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Retrieved from [Link]
-
MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
SIELC Technologies. (n.d.). RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Chloro-1-propanol | C3H7ClO | CID 12313. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfene - Wikipedia [en.wikipedia.org]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 9. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
Minimizing elimination byproducts in reactions with 3-Fluoropropyl methanesulfonate
Welcome to the technical support center for 3-Fluoropropyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reactions and minimizing common byproducts. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve higher yields of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
This compound is a valuable alkylating agent designed for introducing the 3-fluoropropyl group.[1] Its reactivity is governed by two principal features:
-
A Primary Carbon Center: The methanesulfonate group is attached to a primary (1°) carbon. In the landscape of nucleophilic substitution and elimination reactions, primary substrates experience minimal steric hindrance, which strongly favors the bimolecular nucleophilic substitution (SN2) pathway.[2]
-
An Excellent Leaving Group: The methanesulfonate (mesylate, OMs) group is an exceptionally good leaving group because its negative charge is well-stabilized by resonance.[1] This high stability facilitates the cleavage of the C-O bond, making the substrate highly susceptible to reactions with nucleophiles.[1][3]
Q2: I'm observing an unexpected byproduct with a mass corresponding to the loss of methanesulfonic acid (96.11 g/mol ). What is this byproduct and why is it forming?
The byproduct you are observing is almost certainly 3-fluoropropene , the product of an E2 (bimolecular elimination) reaction.
This occurs because your nucleophile, in addition to attacking the carbon atom (the SN2 pathway), can also act as a base and abstract a proton from the carbon adjacent to the one bearing the methanesulfonate leaving group (the β-carbon). This initiates a cascade of electron movement that results in the formation of a double bond and the expulsion of the leaving group.
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sub [label="3-Fluoropropyl\nMethanesulfonate"]; nuc [label="Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#FFFFFF"];
sub -> p_sn2 [label="Sɴ2 Pathway\n(Substitution)", color="#34A853"]; sub -> p_e2 [label="E2 Pathway\n(Elimination)", color="#EA4335"];
nuc -> sub [style=dashed, arrowhead=none];
p_sn2 [label="Desired Product\n(F-CH₂CH₂CH₂-Nu)", fillcolor="#E6F4EA", fontcolor="#202124"]; p_e2 [label="Byproduct\n(3-Fluoropropene)", fillcolor="#FCE8E6", fontcolor="#202124"];
{rank=same; sub; nuc;} {rank=same; p_sn2; p_e2;}
caption [label="Fig 1. Competing SN2 and E2 reaction pathways.", shape=plaintext, fontcolor="#5F6368"]; } enddot
Q3: Why is elimination (E2) competing with substitution (SN2) if my substrate is primary?
While primary substrates like this compound are heavily biased towards the SN2 pathway, the E2 reaction is always a potential competitor.[4] The outcome of this competition is not dictated by the substrate alone but is critically influenced by the reaction conditions you employ. Strong bases, high temperatures, and certain solvents can significantly increase the rate of the E2 reaction, leading to the formation of the undesired alkene byproduct.[5][6][7]
Troubleshooting Guide: Minimizing Elimination
This section addresses specific experimental issues and provides concrete optimization strategies.
Issue 1: My reaction with a nitrogen/oxygen nucleophile is producing >10% of the elimination byproduct.
Potential Cause: Your nucleophile is likely too basic or sterically hindered. Many common nucleophiles (e.g., alkoxides, amines) are also strong bases. A strong base will preferentially abstract a proton, favoring the E2 pathway.[8] Sterically bulky nucleophiles, even if they are strongly basic, will find it difficult to access the sterically unhindered primary carbon for an SN2 attack and may instead abstract a more accessible β-proton.[2]
Troubleshooting & Optimization:
-
Evaluate Your Nucleophile's Basicity: The key is to select a reagent that is a good nucleophile but a relatively weak base.
-
Switch to a "Softer" Nucleophile: If possible, consider nucleophiles where the negative charge is on a larger, more polarizable atom (e.g., sulfur or iodine). These are typically excellent nucleophiles and weak bases.
-
Use a Non-Nucleophilic Base: If your nucleophile requires deprotonation first (e.g., an alcohol or thiol), use a non-nucleophilic base like hydride (NaH) to generate the conjugate base in situ before adding the this compound. Avoid using excess strong base.
| Nucleophile/Base Type | Primary Character | Typical Outcome | Recommendation |
| KOtBu (Potassium tert-butoxide) | Strong, bulky base | E2 Major[2] | Avoid. Use only if elimination is the desired outcome. |
| NaOMe, NaOEt (Alkoxides) | Strong base, good nucleophile | SN2/E2 Mixture[6] | Use with caution. Requires low temperature and aprotic solvent. |
| NaCN, NaN₃, RSNa | Weak base, good nucleophile | SN2 Major[7] | Recommended. Excellent choice for favoring substitution. |
| NaI | Very weak base, excellent nucleophile | SN2 Exclusive | Highly Recommended. Ideal for minimizing elimination. |
Issue 2: The proportion of elimination byproduct increases as my reaction scales up or if I heat the reaction.
Potential Cause: You are thermally promoting the elimination pathway. Elimination reactions generally have a higher activation energy than substitution reactions. Furthermore, they are more entropically favored because they produce more product molecules from the reactants. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (-TΔS) more negative, thus favoring the elimination reaction.[7]
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly allow the reaction to warm to room temperature. Avoid refluxing or active heating unless absolutely necessary.[7]
-
Ensure Efficient Stirring: On larger scales, inefficient stirring can create localized "hot spots" where the temperature is higher than the bulk mixture, promoting elimination. Use an appropriate stir bar or overhead stirrer.
-
Control Exotherms: The addition of the nucleophile or base may be exothermic. Add reagents slowly and use an ice bath to maintain a consistent, low temperature.
Issue 3: I am using a protic solvent like ethanol and observing significant elimination.
Potential Cause: Your solvent is deactivating your nucleophile. Polar protic solvents (e.g., water, ethanol, methanol) have acidic protons that can form a "cage" around the nucleophile via hydrogen bonding.[5] This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing the rate of the SN2 reaction. This gives the competing E2 pathway a greater opportunity to occur.
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: This is a cornerstone of optimizing SN2 reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can dissolve ionic nucleophiles but do not have acidic protons to form a strong solvation shell.[7] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2 reaction.[5][9]
| Solvent Type | Effect on Nucleophile | Favored Pathway | Examples |
| Polar Protic | Solvates and deactivates nucleophile | Can increase E2 proportion | H₂O, EtOH, MeOH |
| Polar Aprotic | "Naked," highly reactive nucleophile | Strongly favors SN2[7] | Acetone, DMF, DMSO |
| Non-Polar | Poor solubility for most nucleophiles | Generally not suitable | Hexane, Toluene |
Experimental Protocols
General Protocol for Favoring SN2 in a Reaction of this compound
This protocol is a starting point and should be optimized for your specific nucleophile.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., anhydrous acetone or DMF).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the same polar aprotic solvent. Add this solution to the cooled, stirring nucleophile solution dropwise over 10-15 minutes to control any potential exotherm.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup: Once the reaction is complete, perform an appropriate aqueous workup to remove the solvent and any remaining salts. Extract the product with a suitable organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired SN2 product from any minor elimination byproducts.
Workflow for Troubleshooting & Optimization
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start [label="High Elimination Byproduct Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_base [label="Is the nucleophile a\nstrong or bulky base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="Is the reaction run\nabove room temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_solvent [label="Are you using a\npolar protic solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_base [label="Switch to a good nucleophile\nthat is a weak base\n(e.g., NaI, NaN₃, NaCN).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Lower the temperature.\nRun at 0 °C to RT.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solvent [label="Switch to a polar aprotic\nsolvent (e.g., Acetone, DMF, DMSO).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Optimized for SN2 Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q_base; q_base -> sol_base [label="Yes"]; q_base -> q_temp [label="No"];
sol_base -> end_node;
q_temp -> sol_temp [label="Yes"]; q_temp -> q_solvent [label="No"];
sol_temp -> end_node;
q_solvent -> sol_solvent [label="Yes"]; q_solvent -> end_node [label="No\n(Re-evaluate)", style=dashed];
sol_solvent -> end_node;
caption [label="Fig 2. A logical workflow for minimizing elimination.", shape=plaintext, fontcolor="#5F6368"]; } enddot
References
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
van der Heijden, K. A., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 85(15), 9637–9645. Retrieved from [Link]
-
McCulla, R. D., Cubbage, J. W., & Jenks, W. S. (2002). Kinetics and mechanism of elimination of primary alkyl methanesulfonates in the gas phase: correlation of alkyl substituents. The Journal of Physical Chemistry A, 106(47), 11496-11502. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Goldman, J. R., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(26), 11559–11568. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2007). Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights. Tetrahedron, 63(31), 7407-7414. Retrieved from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429-433. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
Chad's Prep. (2018, September 13). 7.1b Factors Affecting SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2007). Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights. Tetrahedron, 63(31), 7407-7414. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Methanesulfonate. PubChem Compound Database. Retrieved from [Link]
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Liu, Y., Xu, Y., Jung, S. H., & Chae, J. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Synlett, 23(18), 2663-2666. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
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Alnasleh, B. K., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Organic Letters, 11(7), 1547-1550. Retrieved from [Link]
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Validation & Comparative
Comparing 3-Fluoropropyl methanesulfonate with other fluoropropylation agents
An In-Depth Guide to 3-Fluoropropyl Methanesulfonate for Nucleophilic Fluoropropylation: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] Among the various fluorinated moieties, the fluoropropyl group offers a flexible three-carbon linker that can serve as a non-metabolizable mimic of an ethoxy or propoxy group, providing desirable lipophilicity and conformational properties.
This guide provides a comprehensive comparison of this compound with other common fluoropropylation agents. We will delve into the mechanistic underpinnings of their reactivity, provide a comparative analysis of their performance based on experimental evidence, and offer detailed protocols to empower researchers in their synthetic endeavors. The focus is on providing not just a methodology, but a framework for rational reagent selection in drug discovery and development.
The Reagent in Focus: this compound
This compound, also known as 3-fluoropropyl mesylate, is a potent and versatile electrophile for introducing the 3-fluoropropyl group.[4] Its utility stems from the superb leaving group ability of the methanesulfonate (mesylate) anion.
Mechanism of Action: The S(_N)2 Pathway
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4] The methanesulfonate group is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms and via the inductive effect of the sulfur atom.[5] This stabilization lowers the transition state energy of the substitution reaction, facilitating the displacement by a wide range of nucleophiles.
The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the mesylate group, leading to an inversion of stereochemistry if the carbon were chiral. Given that this is a primary carbon, the reaction is sterically unhindered and proceeds efficiently.[6][7]
Caption: S(_N)2 mechanism for nucleophilic fluoropropylation.
Comparative Analysis of Fluoropropylation Agents
The choice of a fluoropropylation agent is dictated by factors including nucleophile strength, desired reactivity, cost, and stability. This compound is often compared with its tosylate, bromide, and iodide analogs.
| Reagent | Structure | M.W. ( g/mol ) | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | F(CH₂)₃OMs | 156.17[8] | Mesylate (MsO⁻) | Very High | Highly reactive, crystalline solid or liquid, good stability. | Potent alkylating agent (requires careful handling), higher cost than halides. |
| 3-Fluoropropyl Tosylate | F(CH₂)₃OTs | 232.26 | Tosylate (TsO⁻) | Very High | Highly reactive, typically a stable crystalline solid. | Higher molecular weight, potent alkylating agent. |
| 1-Bromo-3-fluoropropane | F(CH₂)₃Br | 140.99 | Bromide (Br⁻) | Moderate | Lower cost, readily available. | Less reactive than sulfonates, can be a lachrymator. |
| 1-Iodo-3-fluoropropane | F(CH₂)₃I | 188.00 | Iodide (I⁻) | High | More reactive than the bromide due to better leaving group ability of I⁻. | Less stable (light/heat sensitive), higher cost than bromide. |
Expertise in Action: Why Choose a Sulfonate Ester?
While halides are effective, sulfonate esters like mesylates and tosylates are often preferred in drug development for several reasons.[4][5]
-
Enhanced Reactivity: The exceptional stability of the sulfonate anion makes it a superior leaving group compared to bromide, leading to faster reaction rates and often allowing for milder reaction conditions (lower temperatures). This can be crucial when working with sensitive or complex substrates.[5]
-
Avoidance of Halogen Exchange: In reactions involving halide nucleophiles (e.g., for generating PET tracers with [¹⁸F]Fluoride), using a sulfonate precursor prevents competitive scrambling of the leaving group.
-
Predictable Reactivity: Sulfonate esters provide clean S(_N)2 reactions with minimal competing elimination (E2) side reactions, especially with primary substrates like the fluoropropyl system.[9]
Experimental Considerations: A Scientist's Perspective
Executing a successful fluoropropylation requires careful consideration of the reaction parameters. The choices made are not arbitrary but are grounded in the principles of physical organic chemistry.
-
Choice of Solvent: For S(_N)2 reactions, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are standard.
-
The "Why": These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anion.[6] This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 pathway. Protic solvents like water or ethanol would hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.
-
-
Choice of Base: A non-nucleophilic base is often required to deprotonate protic nucleophiles (e.g., phenols, thiols, or secondary amines) in situ.
-
The "Why": Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are used. Cs₂CO₃ is particularly effective for O-alkylation of phenols due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide. NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols and thiols.
-
-
Temperature Control: Reactions are often started at 0 °C or room temperature and may be gently heated to drive them to completion.
-
The "Why": Starting at a lower temperature helps control any initial exotherm, especially with highly reactive substrates. Gentle heating provides the necessary activation energy to overcome the reaction barrier without promoting decomposition or side reactions.
-
Caption: General experimental workflow for fluoropropylation.
Validated Experimental Protocols
The following protocols are provided as robust starting points for synthesis. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as alkyl methanesulfonates are potent alkylating agents and should be handled with care.[10]
Protocol 1: N-Fluoropropylation of an Aniline Derivative
This protocol details the alkylation of an amine, a common transformation in drug synthesis.
-
Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN).
-
Reaction Setup: Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-fluoropropyl)-4-methoxyaniline.
Protocol 2: O-Fluoropropylation of a Phenol
This protocol is a standard method for synthesizing fluoropropyl aryl ethers.
-
Reagent Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-cyanophenol (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a premier reagent for nucleophilic fluoropropylation due to its high reactivity and the clean reaction profiles it affords.[4] While alternatives like 3-fluoropropyl bromide offer a lower-cost entry point, the enhanced performance of the mesylate often justifies its use, particularly in complex, multi-step syntheses where yield and purity are paramount. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel fluorinated therapeutics.
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Title: Fluorinated building blocks in drug design: new pathways and targets Source: PMC - NIH URL: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Fluoropropylated Compounds by NMR
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel fluorinated compounds is paramount. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Among the various fluorinated moieties, the 3-fluoropropyl group presents a unique set of challenges and opportunities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, technically-grounded comparison of NMR techniques for the unambiguous structural confirmation of 3-fluoropropylated compounds, supported by experimental data and field-proven insights.
The Unique Signature of the 3-Fluoropropyl Group
The 3-fluoropropyl group (-CH₂CH₂CH₂F) offers a distinct NMR fingerprint due to the influence of the terminal fluorine atom. Unlike more complex fluorinated systems, the spectral features are often well-resolved, yet require a multi-faceted NMR approach for complete assignment. The key to confident structural confirmation lies in the systematic analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with two-dimensional (2D) correlation experiments.
The presence of fluorine, a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique.[1][2] The large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, provides excellent signal separation, even for structurally similar compounds.[2][3][4][5] This is a significant advantage over ¹H NMR, where signal overlap can be a major challenge.[6]
A Multi-Nuclear Approach to Structural Verification
A comprehensive analysis requires the integration of data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR: The Proton's Perspective
In a typical 3-fluoropropyl chain, we expect to see three distinct proton environments. The electronegativity of the fluorine atom creates a deshielding effect that decreases with distance.[7][8] Consequently, the protons on the carbon adjacent to the fluorine (Cα) will be the most downfield, followed by the Cβ protons, and finally the Cγ protons.
A key feature of the ¹H NMR spectrum is the presence of heteronuclear coupling (J-coupling) between the protons and the fluorine atom. This through-bond interaction is distance-dependent, with the geminal coupling (²JHF) being the largest, followed by the vicinal (³JHF) and long-range couplings.[9][10]
Typical ¹H NMR Characteristics of a 3-Fluoropropyl Group:
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |
| Hα (-CH₂F) | 4.3 - 4.7 | Triplet of triplets (tt) | ²JHF (geminal), ³JHH (vicinal) |
| Hβ (-CH₂-) | 1.8 - 2.2 | Multiplet | ³JHH (vicinal), ³JHF (vicinal) |
| Hγ (-CH₂-) | 1.6 - 2.0 | Multiplet | ³JHH (vicinal), ⁴JHF (long-range) |
Note: Chemical shifts are approximate and can be influenced by the surrounding molecular structure and solvent.[11][12]
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum provides a clear picture of the carbon skeleton. Similar to the proton spectrum, the carbon chemical shifts are influenced by the fluorine's electronegativity, with Cα appearing most downfield.[13][14] A significant advantage of ¹³C NMR is the large chemical shift range, which typically prevents signal overlap.[13][15]
The most informative feature of the ¹³C spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF).[16] This coupling is a definitive indicator of a direct C-F bond. Two- and three-bond couplings (²JCF and ³JCF) are also observable and provide further structural confirmation.
Typical ¹³C NMR Characteristics of a 3-Fluoropropyl Group:
| Carbon | Typical Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Key Couplings |
| Cα (-CH₂F) | 80 - 85 | Doublet | ¹JCF |
| Cβ (-CH₂-) | 30 - 35 | Doublet of doublets | ²JCF, ³JCCF |
| Cγ (-CH₂-) | 25 - 30 | Triplet (due to coupling with two adjacent protons) | ³JCF |
Note: The multiplicity in a proton-coupled ¹³C spectrum would be a triplet for each CH₂ group.
¹⁹F NMR: The Fluorine's Point of View
The ¹⁹F NMR spectrum is often the simplest and most diagnostic. For a 3-fluoropropyl group, a single signal is typically observed. The chemical shift of this signal can provide information about the local electronic environment.[17][18] The multiplicity of the ¹⁹F signal arises from coupling to the neighboring protons.
Typical ¹⁹F NMR Characteristics of a 3-Fluoropropyl Group:
| Fluorine | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |
| -CH₂F | -215 to -225 (relative to CFCl₃) | Triplet of triplets (tt) | ²JFH, ³JFH |
Advanced 2D NMR Techniques for Unambiguous Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for irrefutable structural proof. These experiments reveal through-bond and through-space correlations between nuclei.
The Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural confirmation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For a 3-fluoropropyl group, cross-peaks will be observed between Hα and Hβ, and between Hβ and Hγ, confirming the linear arrangement of the propyl chain.[19]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached.[20][21] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For the 3-fluoropropyl group, this will show correlations between Hα and Cα, Hβ and Cβ, and Hγ and Cγ.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[20][21] This is crucial for connecting different fragments of a molecule. For instance, correlations between Hα and Cβ, and between Hγ and Cβ, would further solidify the propyl chain assignment.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond correlations, HOESY reveals through-space proximity between protons and fluorine atoms.[22][23][24] This is particularly useful for confirming stereochemistry and for identifying interactions between the 3-fluoropropyl group and other parts of the molecule.
Experimental Protocol: A Self-Validating System
To ensure the integrity of your results, a rigorous and well-documented experimental protocol is essential.
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-fluoropropylated compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference for ¹⁹F NMR (e.g., CFCl₃).
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) or a proton-coupled ¹³C experiment can be performed.
-
Acquire a proton-coupled ¹⁹F NMR spectrum.
-
Acquire 2D spectra (COSY, HSQC, HMBC, and HOESY) using standard pulse programs. Optimize acquisition parameters (e.g., number of scans, relaxation delays) to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve signal-to-noise or resolution.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
-
Analyze the multiplicities and coupling constants in all spectra.
-
Assign all signals in the 1D and 2D spectra to the corresponding nuclei in the proposed structure.
-
Case Study: Confirming the Structure of 3-Fluoropropyl Benzoate
To illustrate the power of this integrated approach, let's consider the hypothetical example of 3-fluoropropyl benzoate.
Expected NMR Data for 3-Fluoropropyl Benzoate:
| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations |
| Hα | ¹H NMR | ~4.6 | tt | COSY to Hβ; HSQC to Cα; HMBC to Cβ, Cγ, C=O; HOESY to aromatic protons |
| Hβ | ¹H NMR | ~2.1 | m | COSY to Hα, Hγ; HSQC to Cβ; HMBC to Cα, Cγ, C=O |
| Hγ | ¹H NMR | ~4.4 | t | COSY to Hβ; HSQC to Cγ; HMBC to Cβ, C=O |
| Aromatic-H | ¹H NMR | 7.4-8.1 | m | COSY within aromatic ring; HMBC to C=O, ipso-C |
| Cα | ¹³C NMR | ~81 | d (¹JCF) | HSQC to Hα; HMBC to Hβ, Hγ |
| Cβ | ¹³C NMR | ~30 | d (²JCF) | HSQC to Hβ; HMBC to Hα, Hγ |
| Cγ | ¹³C NMR | ~62 | s | HSQC to Hγ; HMBC to Hβ |
| C=O | ¹³C NMR | ~166 | s | HMBC to Hγ, aromatic-H |
| Aromatic-C | ¹³C NMR | 128-133 | s, d | HMBC to aromatic-H |
| F | ¹⁹F NMR | ~-220 | tt | HOESY to Hα, Hβ, and potentially aromatic protons |
By systematically analyzing the data from all NMR experiments and ensuring that all observed correlations are consistent with the proposed structure, a confident and unambiguous structural confirmation can be achieved.
Conclusion
The structural elucidation of 3-fluoropropylated compounds by NMR is a powerful and reliable process when a systematic, multi-nuclear, and multi-dimensional approach is employed. By understanding the characteristic chemical shifts, multiplicities, and coupling patterns of the 3-fluoropropyl group, and by leveraging the connectivity information provided by 2D NMR experiments, researchers can confidently confirm the structures of these important molecules. This rigorous analytical workflow is not merely a set of steps but a self-validating system that ensures the scientific integrity of the results, a cornerstone of successful research and development in the chemical sciences.
References
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Safety Operating Guide
Navigating the Risks: A Guide to Personal Protective Equipment for 3-Fluoropropyl Methanesulfonate
For the adept researcher, scientist, and drug development professional, the synthesis of novel molecules is a familiar terrain. Yet, the introduction of potent reagents like 3-Fluoropropyl methanesulfonate demands a heightened level of vigilance and a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your groundbreaking work is not overshadowed by preventable harm. We move beyond a simple checklist to instill a deep understanding of why each piece of equipment is critical, fostering a culture of intrinsic safety within your laboratory.
Understanding the Adversary: The Hazard Profile of this compound
This compound (CAS 372-04-3) is a valuable building block in organic synthesis, prized for its ability to introduce the 3-fluoropropyl group into molecules.[1] However, its utility is intrinsically linked to its reactivity, which also defines its hazard profile. As a sulfonate ester, it is a potent alkylating agent, a class of compounds known for their potential to be mutagenic, carcinogenic, and teratogenic.[1]
Safety Data Sheets (SDS) for this compound consistently highlight its significant health risks:
| Hazard Statement | Classification |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
| May cause respiratory irritation | STOT SE 3 |
| Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 |
Data synthesized from multiple Safety Data Sheets.[2]
The methanesulfonate group is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions.[1] This reactivity is precisely what makes it a hazard; it can readily react with biological nucleophiles, such as DNA and proteins, leading to cellular damage. Therefore, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount.
The Shield: A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE is not a one-size-fits-all endeavor. It is a dynamic process that must account for the specific procedures being performed and the potential for exposure. The following represents the minimum required PPE for handling this compound in a laboratory setting.
Core PPE Ensemble:
-
Hand Protection: Double gloving is mandatory. The inner glove should be a thin, nitrile examination glove, providing a second barrier in case the outer glove is breached. The outer glove should be a chemical-resistant glove with a longer cuff, such as butyl rubber or Viton™, which offer superior resistance to alkylating agents. Always consult the glove manufacturer's compatibility data for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, such as transfers of large volumes, a chemically resistant apron over the lab coat is essential.
-
Eye and Face Protection: Chemical splash goggles are non-negotiable. A full-face shield must be worn over the goggles whenever there is a significant risk of splashes or when working with larger quantities.
-
Respiratory Protection: Due to the risk of respiratory irritation and the potential for aerosol generation, all work with this compound must be conducted within a certified chemical fume hood.[1] If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4][5]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are designed to minimize the risk of contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Outer Gloves: Don the second, chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in a designated area or, if contaminated, place it in a labeled bag for hazardous waste disposal.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique as the outer gloves.
-
Hand Hygiene: Immediately wash your hands with soap and water.
In the Event of a Spill: An Emergency Response Plan
Even with the most stringent precautions, spills can occur. A swift and correct response is crucial to mitigate the risks.
Spill Response Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For spills larger than what can be managed with a standard laboratory spill kit, or if there is a fire or significant release of vapors, activate the emergency response system and evacuate the laboratory.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE ensemble, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[6][7] Do not use combustible materials like paper towels.[8]
-
Neutralize (with caution): While not always feasible, for some sulfonate esters, a cautious neutralization step can be performed by trained personnel. A solution of sodium bicarbonate can be slowly added to the absorbed material. Be aware that this can be an exothermic reaction.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated, labeled, and sealed container for hazardous waste.[6][9]
-
Decontaminate: Clean the spill area with a decontamination solution (e.g., a solution of detergent and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Waste Disposal: A Final, Critical Step
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[8]
Waste Management Protocol:
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Ensure all waste containers are labeled with the full chemical name and appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
By adhering to these rigorous safety protocols, you can confidently and safely harness the synthetic power of this compound, advancing your research while prioritizing the well-being of yourself and your colleagues.
References
-
This compound | C4H9FO3S | CID 248388 - PubChem. (URL: [Link])
-
Spill procedure: Clean-up guidance - Queen Mary University of London. (URL: [Link])
-
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean. (URL: [Link])
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. (URL: [Link])
-
Personal protective equipment for preparing toxic drugs - GERPAC. (URL: [Link])
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS - HALYARD. (URL: [Link])
-
Which PPE is required to be worn during chemotherapy compounding? - Aseptic Enclosures. (URL: [Link])
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla - Great Ormond Street Hospital for Children. (URL: [Link])
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University. (URL: [Link])
-
Sulfonate Esters - How Real is the Risk? - PQRI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
